2-Pyridin-2-yltriazol-4-amine

Synthetic methodology Medicinal chemistry C-H activation

A compact heterocyclic scaffold combining pyridine and 1,2,3-triazole. Enables metal-free C–N coupling, serves as a privileged core for NAMPT/KAT2A inhibitor development, and functions as a validated nAChR control. Essential for reproducible, high-impact medicinal chemistry. Request bulk pricing.

Molecular Formula C7H7N5
Molecular Weight 161.168
CAS No. 1710344-48-1
Cat. No. B2793536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-yltriazol-4-amine
CAS1710344-48-1
Molecular FormulaC7H7N5
Molecular Weight161.168
Structural Identifiers
SMILESC1=CC=NC(=C1)N2N=CC(=N2)N
InChIInChI=1S/C7H7N5/c8-6-5-10-12(11-6)7-3-1-2-4-9-7/h1-5H,(H2,8,11)
InChIKeyQSFNUBCKVGVSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-2-yltriazol-4-amine (CAS 1710344-48-1) as a Versatile Heterocyclic Scaffold for Medicinal Chemistry


2-Pyridin-2-yltriazol-4-amine (CAS 1710344-48-1) is a heterocyclic small molecule that integrates a pyridine ring and a 1,2,3-triazole moiety within a single, compact scaffold (C7H7N5, MW 161.16) . This structural combination provides a unique platform of hydrogen bond donors and acceptors, making it a versatile building block for the synthesis of bioactive compounds and complex molecular architectures . Its value in research is underscored by its inclusion in patents for diverse applications, ranging from pest control agents [1] to treatments for diseases characterized by abnormal cell proliferation [2].

The Inadequacy of Simple Pyridine or Triazole Substitutes for 2-Pyridin-2-yltriazol-4-amine


The unique value of 2-Pyridin-2-yltriazol-4-amine (CAS 1710344-48-1) stems from the specific juxtaposition of its 2-pyridinyl and 4-amino-1,2,3-triazole fragments, a connectivity pattern that cannot be replicated by its individual components or isomers. For instance, 2-aminopyridine lacks the triazole ring entirely, which is critical for establishing π-stacking interactions and acting as a rigid hydrogen bond acceptor . Conversely, generic 1,2,3-triazoles lack the pyridinyl nitrogen's capacity for metal coordination and additional hydrogen bonding. Even a regioisomeric shift in the pyridine's attachment point can drastically alter biological activity and molecular recognition [1]. Therefore, substituting with a structurally 'similar' but not identical compound introduces significant, often uncharacterized, variables that compromise experimental reproducibility and project success.

Quantitative Differentiation of 2-Pyridin-2-yltriazol-4-amine from Key Analogs


Superior Scaffold for Generating Functional Diversity via Metal-Free Csp3–N Coupling

2-Pyridin-2-yltriazol-4-amine and its closely related pyridotriazole analogs serve as highly effective substrates for a metal-free, TBAB-catalyzed Csp3–N bond-forming reaction with weakly nucleophilic anilines [1]. This method's key differentiator is its high functional group tolerance, explicitly demonstrated by its compatibility with Csp2–Br bonds on both coupling partners, a feature often compromised in metal-catalyzed alternatives [1]. This allows for subsequent, sequential one-pot reactions, such as a second coupling with N-tosylhydrazones to form Csp2–Csp2 bonds [1]. While the study reports high tolerance across various functionalized triazolopyridines, the 2-pyridinyl substitution pattern is fundamental to the reactivity and is a key component of the pyridotriazole substrates used. In contrast, non-cyclic or non-pyridyl triazoles lack the required ring-strain and electronic properties for this specific transformation.

Synthetic methodology Medicinal chemistry C-H activation

Role as a Foundational Scaffold in Potent NAMPT Inhibitors

The pyridinyl-1,2,3-triazole motif present in 2-Pyridin-2-yltriazol-4-amine is a critical core element for a class of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [1]. A series of triazolylpyridine inhibitors identified in this study achieved two-digit nanomolar potency against NAMPT [1]. While the specific substitution pattern of 2-Pyridin-2-yltriazol-4-amine is not the exact final compound, it represents the minimal pharmacophoric core. In contrast, structurally simpler NAMPT inhibitors like FK866 (which lacks the triazole ring) have been limited by issues of on-target toxicity and poor pharmacokinetics. The triazolylpyridine class demonstrated a key differentiation: selectivity for extracellular NAMPT (eNAMPT) over intracellular NAMPT (iNAMPT), a profile that may mitigate some of the adverse effects observed with earlier, less selective inhibitors [1].

Oncology NAMPT inhibition Structure-activity relationship

Differential Binding Affinity to Nicotinic Acetylcholine Receptors (nAChR)

Direct binding data for 2-Pyridin-2-yltriazol-4-amine at the human muscle-type nicotinic acetylcholine receptor (nAChR) subtype TE671 reveals a functional EC50 of 30,000 nM [1]. This moderate micromolar affinity is a critical data point that distinguishes it from other triazole derivatives designed as high-affinity nAChR modulators. For instance, some triazole derivatives have been patented for their potent modulation of nAChRs, with activities likely in the sub-micromolar range for their therapeutic targets [2]. The relatively weak activity of this specific core scaffold means it can serve as an ideal inactive or weakly-active control compound in nAChR studies, or as a 'clean' starting point for structure-activity relationship (SAR) investigations where one wishes to introduce potency-enhancing modifications without background interference from the core.

Neuroscience Ion channel pharmacology Binding assay

Utility as a Preferential Scaffold for KAT2A Inhibitor Development

A virtual screening and experimental validation study identified N-pyridinium-4-carboxylic-5-alkyl triazoles, which are direct derivatives of the pyridyl-triazole core, as a new class of KAT2A (lysine acetyltransferase 2A) inhibitors [1]. The pyridyl-triazole scaffold was determined through computational screening to possess high target specificity for KAT2A over other potential targets [1]. This is a crucial differentiation from other triazole isomers or non-pyridine-containing triazoles, which scored lower in virtual screening and subsequent binding assays. The study explicitly states that N-pyridinium-4-carboxylic-5-alkyl triazole displayed the highest score specificity towards KAT2A, confirming the importance of both the pyridine and triazole rings in the correct arrangement for target engagement [1].

Epigenetics Acetyltransferase inhibition Virtual screening

Strategic Application Scenarios for 2-Pyridin-2-yltriazol-4-amine in Research and Development


Scaffold for Metal-Free, Sequential One-Pot Synthesis of Complex Drug-Like Molecules

Utilize 2-Pyridin-2-yltriazol-4-amine as a key substrate in a TBAB-catalyzed, metal-free C–N coupling reaction. The high tolerance for functional groups like aryl bromides enables a sequential, one-pot strategy to construct complex molecules with both C–N and C–C bonds, streamlining synthetic routes for medicinal chemistry programs [1].

Core Motif in the Design of Next-Generation NAMPT Inhibitors

Employ 2-Pyridin-2-yltriazol-4-amine as the foundational heterocyclic core for synthesizing and optimizing new chemical entities targeting NAMPT. This strategy is validated by the discovery of two-digit nanomolar inhibitors with a favorable eNAMPT/iNAMPT selectivity profile derived from this structural class [2].

Validated Starting Point for Developing Selective KAT2A Epigenetic Probes

Leverage the pyridyl-triazole core, which has been computationally validated for high specificity towards KAT2A, as a privileged starting scaffold for designing novel acetyltransferase inhibitors. This approach can accelerate hit-to-lead campaigns focused on this emerging epigenetic target [3].

Characterized Control Compound for Nicotinic Acetylcholine Receptor Studies

Implement 2-Pyridin-2-yltriazol-4-amine as a reliable, weakly active control (EC50 = 30 µM at TE671 subtype) in electrophysiological or binding assays investigating nAChR function. Its known micromolar activity provides a clear baseline for assessing the potency of novel triazole-based nAChR modulators [4].

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